

An In-depth Technical Guide to 4-Ethyl-2,4-dimethylhexane

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Compound of Interest

Compound Name: 4-Ethyl-2,4-dimethylhexane

Cat. No.: B12654297

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Abstract

This technical guide provides a comprehensive overview of **4-Ethyl-2,4-dimethylhexane**, a saturated branched alkane. Due to the limited specific historical information available, this document focuses on the probable synthetic routes, detailed physicochemical properties, and modern analytical techniques for its characterization. The content is structured to be a valuable resource for researchers in organic synthesis and material science.

Introduction and Historical Context

4-Ethyl-2,4-dimethylhexane, with the chemical formula $C_{10}H_{22}$, is a branched-chain alkane. [1][2] A specific, documented discovery or first synthesis of this particular isomer is not readily available in published scientific literature. It is likely that this compound was first synthesized and/or identified during broader systematic studies of hydrocarbon isomers. Branched alkanes are of significant interest in the petrochemical industry and in fundamental studies of chemical structure and reactivity.

The scientific context for **4-Ethyl-2,4-dimethylhexane** can be seen in its inclusion in computational chemistry studies, such as Quantitative Structure-Property Relationship (QSPR) analyses. For instance, its boiling point was referenced in a 2003 publication in the Internet Electronic Journal of Molecular Design, a journal focused on molecular modeling.[3] This

suggests its relevance as a data point in the development of predictive models for the physicochemical properties of organic compounds.

Physicochemical Properties

The known quantitative data for **4-Ethyl-2,4-dimethylhexane** are summarized in the table below.

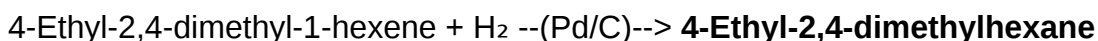
Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₂₂	[1][2]
Molecular Weight	142.28 g/mol	[1]
CAS Number	52897-03-7	[2]
Boiling Point	161.1 °C	[3]
Density	0.752 g/cm ³	
Refractive Index	1.4212	
Kovats Retention Index	Standard non-polar: 921	[1]

Synthesis and Experimental Protocols

The most plausible and widely applicable method for the synthesis of **4-Ethyl-2,4-dimethylhexane** is the catalytic hydrogenation of its corresponding alkene, 4-ethyl-2,4-dimethyl-1-hexene. This reaction involves the addition of hydrogen across the double bond of the alkene in the presence of a metal catalyst.

Proposed Synthesis: Catalytic Hydrogenation of 4-Ethyl-2,4-dimethyl-1-hexene

The overall reaction is as follows:



Detailed Experimental Protocol

This protocol is a generalized procedure based on standard catalytic hydrogenation methods.

[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- 4-Ethyl-2,4-dimethyl-1-hexene
- Palladium on carbon (10% Pd/C)
- Ethanol (or other suitable solvent like ethyl acetate)
- Hydrogen gas (H₂)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Hydrogenation apparatus (e.g., a balloon setup or a Parr hydrogenator)
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 4-ethyl-2,4-dimethyl-1-hexene in a suitable solvent (e.g., ethanol). Add a catalytic amount of 10% Pd/C to the solution.
- **Inert Atmosphere:** The flask is sealed and the atmosphere is replaced with an inert gas (nitrogen or argon) to remove any oxygen.
- **Hydrogenation:** Introduce hydrogen gas to the reaction vessel. For a small-scale reaction, this can be done using a hydrogen-filled balloon. For larger scales or higher pressures, a Parr hydrogenation apparatus is recommended.
- **Reaction Monitoring:** The reaction mixture is stirred vigorously to ensure good mixing of the reactants, catalyst, and hydrogen gas. The progress of the reaction can be monitored by

techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

- **Work-up:** Once the reaction is complete (as indicated by the disappearance of the starting material), the hydrogen supply is removed, and the reaction vessel is purged again with an inert gas.
- **Catalyst Removal:** The palladium on carbon catalyst is removed by filtration. The use of a Celite pad can aid in the removal of the fine catalyst particles.
- **Purification:** The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product. The resulting **4-Ethyl-2,4-dimethylhexane** can be further purified by distillation if necessary.

Characterization

The synthesized **4-Ethyl-2,4-dimethylhexane** should be characterized to confirm its identity and purity. The primary methods for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing volatile compounds like alkanes. The gas chromatogram will provide information on the purity of the sample, while the mass spectrum will give information about the molecular weight and fragmentation pattern, which can be used to confirm the structure.

- **Expected GC Behavior:** Branched alkanes generally have shorter retention times than their straight-chain isomers on non-polar GC columns.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Expected Mass Spectrum:** The mass spectrum of a branched alkane will show a molecular ion peak (M^+) at $m/z = 142$. The fragmentation pattern is characterized by preferential cleavage at the branching points to form more stable carbocations.[\[11\]](#)

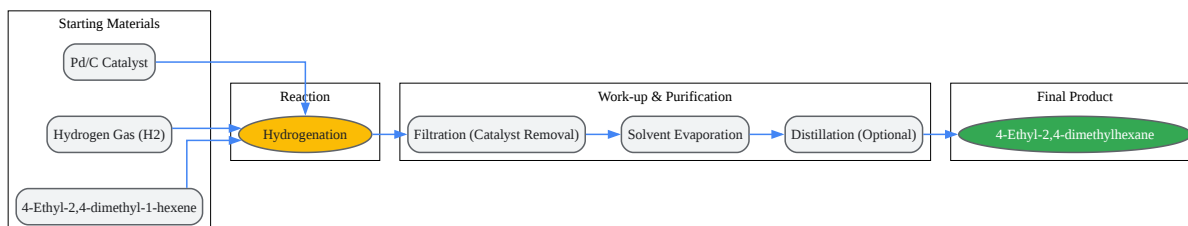
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ^1H and ^{13}C NMR spectroscopy are crucial for the structural elucidation of organic molecules.

- ^{13}C NMR Spectroscopy: Due to the symmetry of the molecule, the ^{13}C NMR spectrum of **4-Ethyl-2,4-dimethylhexane** is expected to show fewer than 10 signals. Equivalent carbon atoms will have the same chemical shift.[12]
- ^1H NMR Spectroscopy: The ^1H NMR spectrum will show distinct signals for the different types of protons in the molecule. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals will be consistent with the structure of **4-Ethyl-2,4-dimethylhexane**.

Visualizations

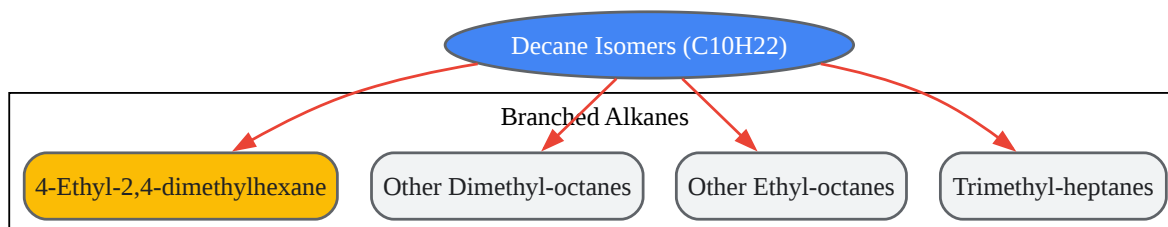
Synthesis Workflow



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Caption: Experimental workflow for the synthesis of **4-Ethyl-2,4-dimethylhexane**.

Isomeric Relationship



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Caption: Logical relationship of **4-Ethyl-2,4-dimethylhexane** to other decane isomers.

Conclusion

While the specific historical details of the discovery of **4-Ethyl-2,4-dimethylhexane** are not prominent in the scientific literature, its synthesis and characterization fall within well-established principles of organic chemistry. This guide provides a robust framework for its preparation and analysis, leveraging modern spectroscopic techniques. The compound serves as a valuable example within the broader class of branched alkanes, which are fundamental to both industrial processes and theoretical chemical studies. Further research into the specific applications of this isomer could be a potential area of exploration.

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